molecular formula C13H14N4O4 B2522866 Methyl 4-hydrazino-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate CAS No. 338405-58-6

Methyl 4-hydrazino-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

Cat. No.: B2522866
CAS No.: 338405-58-6
M. Wt: 290.279
InChI Key: FMKVZGXGGANQCZ-UHFFFAOYSA-N
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Description

Methyl 4-hydrazino-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is a useful research compound. Its molecular formula is C13H14N4O4 and its molecular weight is 290.279. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

Synthesis of Pyridazinone Derivatives Research delves into the synthesis of new pyridazinone derivatives using the reaction of methyl esters with hydrazine hydrate and phenylhydrazine. This process, involving intermediate hydrazides and subsequent cyclization, emphasizes the role of Methyl 4-hydrazino-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate in creating diverse compounds, highlighting its importance in chemical synthesis (Hovakimyan et al., 2004).

Reaction with N,N-Binucleophilic Agents The compound's reactivity is further explored through its interactions with various N,N-binucleophilic agents, leading to the formation of different pyridazin-3(2H)-one and pyrrol-2-one derivatives. This study not only expands the chemical repertoire of the compound but also offers insights into its versatile nature in forming structurally varied products (Kosolapova et al., 2013).

Functionalization and Structural Analysis

Conversion into Various Heterocyclic Compounds this compound is utilized as a starting compound for synthesizing a novel series of heterocyclic compounds. By undergoing different reaction conditions and treatments, it forms various derivatives, revealing its significant role in the creation of new molecules with potential applications in different scientific domains (Soliman et al., 2022).

Structural Complexity and Interactions The compound's structural intricacies are evident from studies showing the formation of two cyclic groups linked by a methylene spacer. The observed interactions and molecular geometry provide a deeper understanding of its chemical behavior, which is crucial for its applications in material science and molecular engineering (Bortoluzzi et al., 2011).

Properties

IUPAC Name

methyl 4-hydrazinyl-1-(4-methoxyphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4/c1-20-9-5-3-8(4-6-9)17-11(18)7-10(15-14)12(16-17)13(19)21-2/h3-7,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKVZGXGGANQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)OC)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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